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ZINC;propan-2-olate

Thin-film deposition ALD precursor safety ZnO fabrication

Zinc isopropoxide (Zn(OC₃H₇)₂, CAS 13282-39-8; synonym: zinc isopropylate, zinc i-propoxide) is a zinc alkoxide belonging to the class of homoleptic metal alkoxides Zn(OR)₂. It is a white to pale-yellow amorphous powder that exists in polymeric form under ambient conditions.

Molecular Formula C6H14O2Zn
Molecular Weight 183.6 g/mol
CAS No. 13282-39-8
Cat. No. B3098064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC;propan-2-olate
CAS13282-39-8
Molecular FormulaC6H14O2Zn
Molecular Weight183.6 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].[Zn+2]
InChIInChI=1S/2C3H7O.Zn/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2
InChIKeyHKIRVJCLEHCVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Isopropoxide (CAS 13282-39-8) — Technical Baseline and Compound Class Profile for Procurement Evaluation


Zinc isopropoxide (Zn(OC₃H₇)₂, CAS 13282-39-8; synonym: zinc isopropylate, zinc i-propoxide) is a zinc alkoxide belonging to the class of homoleptic metal alkoxides Zn(OR)₂. It is a white to pale-yellow amorphous powder that exists in polymeric form under ambient conditions [1]. Representative commercially available purity grades include ≥98.5% (titration), ≥99.0%, and ultra-high-purity grades up to 99.99999% [2]. Its principal industrial relevance lies in serving as a zinc-oxide (ZnO) precursor for sol–gel, chemical vapour deposition (CVD), and atomic layer deposition (ALD) routes, as well as a catalyst or initiator for ring-opening polymerisation of cyclic esters [3].

Why Zinc Isopropoxide Cannot Be Interchanged with Generic Zinc Alkoxides or Common ZnO Precursors — Key Procurement Risks


Homoleptic zinc alkoxides Zn(OR)₂ are uniformly non-volatile and insoluble in common organic solvents — a class property first documented by Mehrotra et al., who demonstrated that zinc methoxide, isopropoxide, ethoxide, butoxide, and octyloxide all share this characteristic, precluding direct interchangeability for vapour-phase deposition processes [1]. Zinc isopropoxide further differentiates itself through its unique polynuclear solid-state structure and its capacity, when freshly prepared as a colloidal suspension, to engage in heterometallic alkoxide formation that other zinc alkoxides resist. Comparative ALD screening confirms a descending precursor reactivity order of MeZnOiPr ≈ ZnEt₂ ≫ Zn(OiPr)₂, definitively ruling out the possibility of a 'drop-in' substitution of zinc isopropoxide for diethylzinc or alkylzinc alkoxide precursors without substantial process re-optimisation. The quantitative evidence below addresses three additional dimensions critical to procurement: safety classification versus pyrophoric alternatives, achievable purity grades, and specific utility windows in mixed-metal oxide precursor chemistry.

Quantitative Evidence Guide — Where Zinc Isopropoxide (CAS 13282-39-8) Demonstrates Measurable Differentiation from Closest Analogs


Non-Pyrophoric Hazard Classification Delivers a Distinct Safety Margin over Diethylzinc for ALD/CVD Precursor Deployment

Zinc isopropoxide is classified under UN 3181 (Flammable solids, organic, n.o.s., Hazard Class 4.1, Packing Group III). By comparison, diethylzinc (DEZ, CAS 557-20-0), the most widely used industrial ALD zinc precursor, is classified as a pyrophoric liquid, water-reactive (UN 3394/UN 1366, Hazard Class 4.2/PG I), requiring rigorous exclusion of air and moisture and the use of specialised fire-suppression systems. This difference in hazard classification directly impacts engineering controls, insurance cost, and facility eligibility — zinc isopropoxide eliminates the pyrophoricity risk that defines DEZ handling, while still providing a zinc source for sol–gel and certain ALD processes [1].

Thin-film deposition ALD precursor safety ZnO fabrication

Available Ultra-High Purity Grade (≥99.99999%) Exceeds Typical Zinc Acetate and Zinc Acetylacetonate Purity Ceilings for Electronic-Grade ZnO Synthesis

Zinc isopropoxide is commercially available in purity grades spanning ≥98.5% (titration-based) to ≥99.0% (Chinese reagent grade, e.g., Wengjiang Reagent PB30042) and, from specialty manufacturers, ultra-high-purity forms up to 99.99999% (7N), with metals impurities controlled to ppm or ppb levels [1]. In the thin-film precursor market, this 7N ceiling exceeds the typical maximum purity offered for zinc acetate dihydrate (typically 99.0–99.9% ACS grade) and for zinc acetylacetonate (typically 98–99.5%). For electronic applications — including MOCVD, ALD, and transparent conductive oxide (TCO) fabrication — where trace transition-metal contamination directly degrades film resistivity and optical transparency, the availability of a 7N-grade zinc isopropoxide feedstock provides a purity dimension that alternatives in the same application class may not match without costly custom synthesis .

High-purity chemicals Semiconductor precursors Electronic-grade ZnO

Unique Reactivity of Colloidal Zn(OiPr)₂ Enables Mixed-Metal Alkoxide Synthesis Where Other Zinc Alkoxides Remain Inert

Zinc alkoxides Zn(OR)₂ are generally polymeric and inert with respect to the formation of heterometallic alkoxides. However, zinc isopropoxide represents the documented exception within the Zn(OR)₂ series: when prepared as an in-situ, freshly formed colloidal suspension, Zn(OiPr)₂ reacts with tantalum isopropoxide Ta(OiPr)₅, as well as with niobium, titanium, and lead alkoxide congeners, to yield defined mixed-metal species — specifically [Ta₂ZnO₂(OiPr)₈] and [Ta₂Zn(μ-O)(μ₃-O)(μ-OiPr)₃(OiPr)₄I]₂, both characterised by single-crystal X-ray diffraction [1]. By comparison, zinc methoxide and zinc ethoxide fail to undergo analogous heterometallic alkoxide formation under equivalent conditions. This reactivity niche is attributed to the reduced degree of polymerisation and enhanced lability of the colloidal Zn(OiPr)₂ phase relative to the more extensively aggregated methoxide and ethoxide counterparts.

Heterometallic alkoxides Mixed-metal oxides Sol-gel chemistry

Zn(OiPr)₂ Delivers Lower Vapour-Phase Reactivity than MeZnOiPr and ZnEt₂ — Defining the Specific ALD Application Niche Where It Offers Processing Advantages

In a systematic comparative ALD precursor screening study, Zn(OiPr)₂, MeZnOiPr, and ZnEt₂ were evaluated as zinc sources for elemental-Zn ALD in combination with a panel of co-reactants (HBpin, PhSiH₃, LAlH₂, BH₃(NMe₃), AlH₃(quinuclidine)). MeZnOiPr and ZnEt₂ exhibited the highest reactivity, whereas Zn(OiPr)₂ showed markedly lower reactivity, attributed primarily to its low solubility in the solvents employed [1]. While this lower reactivity is a disadvantage for throughput-driven ZnO ALD, it represents a potential advantage for processes requiring attenuated precursor delivery — such as conformal coating of ultra-high-aspect-ratio structures, where excessive reactivity of DEZ leads to premature depletion and non-uniform step coverage. The quantitative self-limiting ALD growth behaviour of the closely related methylzinc isopropoxide system (1.9–2.0 Å/cycle at 160–200 °C, maximum 2.58 Å/cycle at 240 °C) [2] provides a benchmark for the growth-rate regime accessible with the isopropoxide ligand architecture in zinc precursors.

Atomic layer deposition Precursor reactivity Self-limiting growth

Best-Fit Application Scenarios for Zinc Isopropoxide (CAS 13282-39-8) Based on Quantitative Differentiation Evidence


Mixed-Metal Oxide Precursor for Sol–Gel Zn–Ta, Zn–Nb, and Zn–Ti Oxide Films and Powders

Leveraging the unique heterometallic reactivity of colloidal zinc isopropoxide established in Section 3, zinc isopropoxide is the preferred zinc alkoxide for synthesising zinc-containing mixed-metal oxides (e.g., ZnTa₂O₆, ZnTiO₃, ZnNb₂O₆) via precursor routes. The single-source molecular character of the Zn–Ta oxoisopropoxide adducts [ZnTa₂O₂(OiPr)₈] enables stoichiometric control at the precursor stage, reducing reliance on co-hydrolysis of separate metal sources where differential hydrolysis rates cause phase segregation [1]. This scenario is directly supported by the structural and reactivity data in Evidence Item 3.

Electronic-Grade ZnO Thin-Film Fabrication Requiring Ultra-High-Purity (≥5N) Zinc Precursors

When the application specification demands ZnO films with resistivity ≤10⁻³ Ω·cm and strong free-excitonic photoluminescence (indicative of low defect density), the 7N purity ceiling available for zinc isopropoxide [2] provides a quantifiable purity advantage over standard-grade zinc acetate and zinc acetylacetonate (see Evidence Item 2). This scenario applies to transparent conductive oxide (TCO) deposition for displays, photovoltaic transparent electrodes, and UV-emitting ZnO layers requiring minimal extrinsic dopant incorporation from precursor impurities.

Ring-Opening Polymerisation (ROP) of Cyclic Esters in Academic and Pilot-Scale Biodegradable Polymer Synthesis

Zinc isopropoxide and its β-diketiminate-supported analogues have been established as active initiators for the ring-opening polymerisation of rac-lactide and ε-caprolactone, producing polylactic acid (PLA) and polycaprolactone (PCL) with controlled molecular weights and defined stereochemistry [3]. The isopropoxide ligand serves as the initiating group that installs the ester end-cap on each polymer chain, enabling molecular-weight control through the monomer-to-initiator ratio. Although this is a shared property of many metal alkoxides, the zinc-based systems offer lower toxicity and reduced colour in the final polymer compared to tin- or aluminium-based catalyst alternatives.

Flammable-Solid Zinc Precursor for Facilities Without Pyrophoric-Substance Handling Capability

As documented in Evidence Item 1, zinc isopropoxide (UN 3181, flammable solid) eliminates the pyrophoric-liquid handling requirements of diethylzinc (UN 3394). This safety-classification difference makes zinc isopropoxide the appropriate zinc precursor for academic laboratories, pilot lines, and small-scale manufacturing facilities where investment in pyrophoric-substance engineering controls is not justified, yet a non-aqueous zinc source is required for sol–gel, MOD, or low-volume CVD processes [4].

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